1,2-Dihydrospiro[indole-3,3'-oxolane]
Description
1,2-Dihydrospiro[indole-3,3'-oxolane] is a spirocyclic compound characterized by a fused indole and oxolane (tetrahydrofuran) ring system. Its unique architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(7-12-10)5-6-13-8-11/h1-4,12H,5-8H2 |
InChI Key |
JLKSCGKKIWNBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrospiro[indole-3,3’-oxolane] typically involves the use of phosphine-catalyzed [4 + 1] annulation reactions. One common method is the reaction of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines. This reaction proceeds under mild conditions and yields the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrospiro[indole-3,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dihydrospiro[indole-3,3’-oxolane] has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Spiro Ring Systems
- Oxolane vs. Pyrrolidine: 1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one (CAS 6786-41-0, C₁₁H₁₂N₂O) replaces the oxolane with a pyrrolidine ring. The nitrogen atom in pyrrolidine enhances hydrogen-bonding capacity but reduces ring strain compared to oxolane. This structural difference impacts solubility and metabolic stability . 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one (C₁₂H₁₃NO) substitutes oxolane with cyclopentane, eliminating oxygen and increasing hydrophobicity. 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (CAS 54621-12-4) features a dioxolane ring (two oxygen atoms) and a carbazole system. The additional oxygen enhances solubility, while carbazole’s extended π-system may improve DNA intercalation .
Substituent Effects
- 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one (CAS 1702618-29-8, C₁₁H₁₀FNO₂) introduces a fluorine atom at the indole 5-position. Fluorine’s electronegativity enhances binding affinity to target proteins and improves metabolic stability .
- NSC 205098 (5-iodo-1-methyl-3'-methylidenespiro[indole-3,5'-oxolane]-2,2'-dione) incorporates iodine and methylidenyl groups. Iodine’s bulkiness may sterically hinder interactions, while the methylidenyl group introduces unsaturation, altering conformational dynamics .
Anticancer Potential
- NSC 205098 exhibits GI₅₀ and LC₅₀ profiles similar to sphaeropsidin A, a pimarane diterpene, in melanoma models. Its spiro-oxolane-iodine motif likely disrupts cancer cell redox balance .
- 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one ’s fluorinated structure may enhance kinase inhibition, though specific activity data remain under investigation .
Antimicrobial and Antifungal Activity
- Raputindoles (e.g., raputimonoindole A) feature oxolane-indole spiro systems and demonstrate antifungal activity via stereospecific interactions with fungal enzymes, as shown by HMBC and NOESY data .
- Oxolane ammonium salts (muscarine analogs) exhibit antibacterial activity, though their selectivity is lower than pyrrolidine-based derivatives due to reduced hydrogen-bonding diversity .
Comparative Data Table
Biological Activity
1,2-Dihydrospiro[indole-3,3'-oxolane] is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1,2-Dihydrospiro[indole-3,3'-oxolane] belongs to a class of compounds known as spirocyclic compounds, which are characterized by their unique structure where two rings are connected through a single atom. The indole moiety in this compound is significant as it is commonly found in various natural products and pharmaceuticals.
The biological activity of 1,2-Dihydrospiro[indole-3,3'-oxolane] is primarily attributed to its interactions with cellular targets involved in various biochemical pathways. Indole derivatives have been noted for their roles in:
- Anticancer Activity : Compounds with indole structures often exhibit properties that inhibit cancer cell proliferation. They may interact with key regulatory proteins involved in cell cycle control and apoptosis.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that 1,2-Dihydrospiro[indole-3,3'-oxolane] exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies indicate that compounds similar to this spirocyclic structure can inhibit the growth of lung cancer cells (A549) and neuroblastoma cells (SH-SY5Y) through mechanisms involving the modulation of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10-20 | Induction of apoptosis |
| SH-SY5Y (Neuroblastoma) | 15-25 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of 1,2-Dihydrospiro[indole-3,3'-oxolane] have been explored in various studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 50 µg/mL | Bacteriostatic |
| S. aureus | 30 µg/mL | Bactericidal |
Case Studies
- In Vitro Studies : A study conducted on the effects of 1,2-Dihydrospiro[indole-3,3'-oxolane] on A549 lung cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against various pathogens. The results indicated that the compound effectively inhibited the growth of S. aureus at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Research Findings
Recent literature highlights the promising nature of indole-based compounds in drug discovery:
- Indole Derivatives as Anticancer Agents : Indole derivatives have been identified as effective scaffolds in developing new anticancer drugs due to their ability to modulate key signaling pathways involved in tumor progression .
- Potential for Antiviral Applications : There is emerging evidence suggesting that indole-based compounds may also possess antiviral properties, making them candidates for further exploration against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
